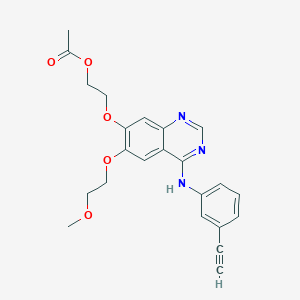
Erlotinib Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Erlotinib Acetate is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It is primarily used in the treatment of non-small cell lung cancer and pancreatic cancer. The compound is marketed under the trade name Tarceva and works by inhibiting the intracellular phosphorylation of tyrosine kinase associated with the EGFR .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Erlotinib involves the reaction of a compound of formula (II) with a compound of formula (III) in the presence of trifluoroacetic acid and formamidine acetate in an aprotic solvent. The reaction product is then treated with a source of hydrochloric acid in a suitable solvent to yield Erlotinib hydrochloride .
Industrial Production Methods: Industrial production of Erlotinib follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions: Erlotinib undergoes various chemical reactions, including:
Reduction: While reduction reactions are less common, they can occur under specific conditions.
Substitution: Erlotinib can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common reagents include cytochrome P450 enzymes and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Strong nucleophiles like sodium methoxide are often employed.
Major Products Formed:
Oxidation: Metabolites formed include hydroxylated derivatives.
Reduction: Reduced forms of Erlotinib.
Substitution: Substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Erlotinib Acetate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study EGFR inhibition and its effects on cellular signaling pathways.
Biology: Employed in research to understand the role of EGFR in cell proliferation and apoptosis.
Medicine: Extensively used in clinical trials for the treatment of various cancers, including non-small cell lung cancer, pancreatic cancer, and other malignancies such as metastatic colorectal cancer and malignant glioma
Mécanisme D'action
Erlotinib Acetate works by reversibly inhibiting the tyrosine kinase activity of the epidermal growth factor receptor (EGFR). It binds to the ATP-binding site of the receptor, preventing the phosphorylation and activation of downstream signaling pathways that promote cell proliferation and survival. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Gefitinib: Another EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.
Afatinib: An irreversible EGFR inhibitor that also targets other members of the ErbB family.
Osimertinib: A third-generation EGFR inhibitor effective against T790M mutation-positive non-small cell lung cancer.
Uniqueness of Erlotinib: Erlotinib is unique in its reversible binding to the EGFR tyrosine kinase, which allows for a different therapeutic profile compared to irreversible inhibitors like Afatinib. Its effectiveness in treating a variety of cancers and its role in combination therapies make it a valuable compound in oncology .
Propriétés
Formule moléculaire |
C23H23N3O5 |
|---|---|
Poids moléculaire |
421.4 g/mol |
Nom IUPAC |
2-[4-(3-ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxyethyl acetate |
InChI |
InChI=1S/C23H23N3O5/c1-4-17-6-5-7-18(12-17)26-23-19-13-21(30-9-8-28-3)22(14-20(19)24-15-25-23)31-11-10-29-16(2)27/h1,5-7,12-15H,8-11H2,2-3H3,(H,24,25,26) |
Clé InChI |
TZHTWWZUWBDHPB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


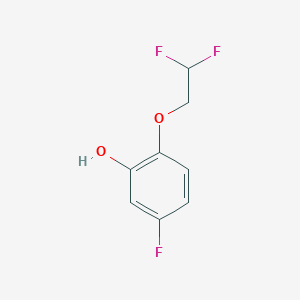
![3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13434019.png)

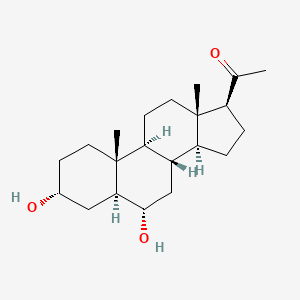
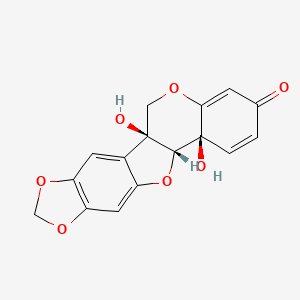
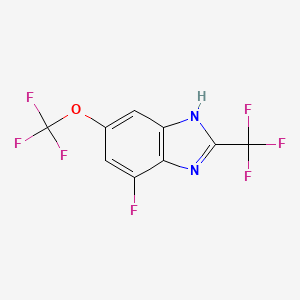
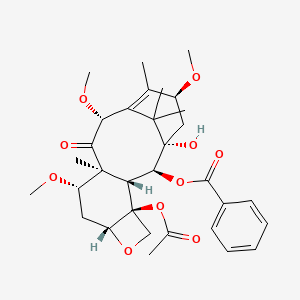
![5-[(2,4-Difluorophenyl)methylcarbamoyl]-3-hydroxy-1-[(4-methyl-1,3-oxazinan-2-yl)methyl]-4-oxopyridine-2-carboxylic acid](/img/structure/B13434050.png)
![(1S,4R,5R,8R,9S,12R,13R,16R,19R)-19-methoxy-8-[(2S,4R)-4-methoxy-6-methylhept-5-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol](/img/structure/B13434054.png)

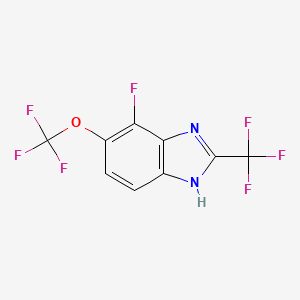
![B-[3-[[2-Hydroxy-3-[3-(triethoxysilyl)propoxy]propyl]amino]phenyl]boronic acid](/img/structure/B13434074.png)
![(2R)-2-[(2S)-2-Aminobutanamido]butanamide](/img/structure/B13434080.png)

